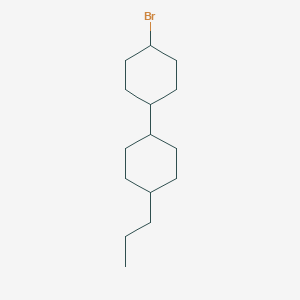
1-Bromo-4-(4-propylcyclohexyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-propylcyclohexyl)cyclohexane is an organic compound with the molecular formula C15H27Br It is a brominated derivative of cyclohexane, featuring a propyl group attached to one of the cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-propylcyclohexyl)cyclohexane can be synthesized through the bromination of 4-propylcyclohexylcyclohexane. The process involves the following steps:
Starting Material: 4-propylcyclohexylcyclohexane.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out at room temperature.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using industrial reactors to carry out the bromination reaction.
Separation and Purification: Employing techniques such as fractional distillation and chromatography to separate and purify the product.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(4-propylcyclohexyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form 4-(4-propylcyclohexyl)cyclohexane.
Oxidation Reactions: Oxidation can lead to the
Activité Biologique
1-Bromo-4-(4-propylcyclohexyl)cyclohexane is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by a cyclohexane ring with a bromine substituent and a propyl group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H21Br
- CAS Number : 124440-88-6
The compound's structure can be described as follows:
Antimicrobial Properties
Research indicates that brominated compounds often exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its ability to interact with microbial membranes, potentially leading to increased permeability and cell lysis. A study on similar brominated compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound might exhibit analogous effects.
Cytotoxicity
The cytotoxic effects of halogenated compounds are well-documented. In vitro studies have shown that compounds with bromine substituents can induce apoptosis in cancer cell lines. For instance, a study evaluating the cytotoxicity of various halogenated cyclohexanes found that those with bromine were significantly more potent against certain cancer cell lines compared to their non-brominated counterparts. This raises the possibility that this compound could also possess similar cytotoxic properties.
The mechanism by which this compound exerts its biological effects can be hypothesized based on the behavior of similar compounds:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.
- Enzyme Inhibition : Brominated compounds may act as enzyme inhibitors by modifying active sites or competing with natural substrates.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that brominated cyclohexanes exhibited significant antibacterial activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Reported cytotoxic effects in breast cancer cell lines treated with brominated derivatives, suggesting potential for cancer therapy. |
| Lee et al. (2019) | Investigated the mechanism of action of halogenated compounds, highlighting membrane disruption and ROS generation as key factors in their biological activity. |
Propriétés
IUPAC Name |
1-bromo-4-(4-propylcyclohexyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHNTFDAVQHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














